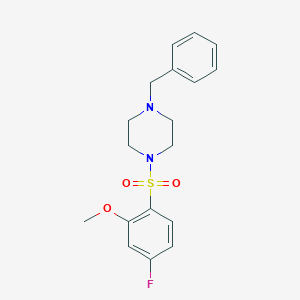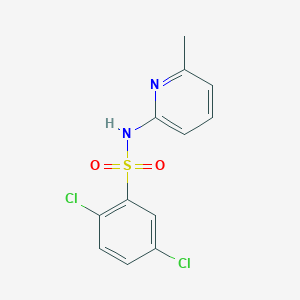![molecular formula C13H15ClN2O2S B273531 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as CDMP, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. CDMP is a sulfonylurea herbicide, which means it is used to control the growth of weeds. However, its properties have also been studied for their potential use in scientific research.
作用機序
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole acts as a KATP channel inhibitor by binding to the sulfonylurea receptor (SUR) subunit of the channel. This binding causes a conformational change in the channel, leading to its closure and inhibition of potassium ion efflux. This inhibition results in depolarization of the cell membrane and subsequent calcium ion influx, leading to insulin secretion in pancreatic beta cells.
Biochemical and Physiological Effects:
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects. In addition to its role in regulating insulin secretion, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to have cardioprotective effects by reducing ischemia/reperfusion injury in the heart. It has also been studied for its potential use in treating neurological disorders such as epilepsy and Parkinson's disease.
実験室実験の利点と制限
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several advantages for use in lab experiments. It is a potent and selective KATP channel inhibitor, making it a useful tool for studying the role of these channels in various physiological processes. It is also relatively stable and easy to handle in the lab. However, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its potency can make it challenging to achieve the desired level of inhibition without causing off-target effects.
将来の方向性
There are several potential future directions for research involving 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole. One area of interest is the development of novel KATP channel modulators for the treatment of various diseases. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has provided valuable insights into the mechanisms underlying KATP channel regulation, and further research in this area could lead to the development of new therapies. Additionally, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole could be used as a tool to study other physiological processes that are regulated by KATP channels, such as insulin resistance and cardiac function. Finally, further research could focus on improving the solubility and selectivity of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, making it an even more useful tool for scientific research.
合成法
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can be synthesized through a multistep process that involves the reaction of 4-chloro-2,5-dimethylphenylsulfonyl chloride with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through various techniques such as recrystallization and column chromatography.
科学的研究の応用
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been used in various scientific research studies due to its ability to inhibit the activity of ATP-sensitive potassium channels (KATP channels) in cells. These channels play a crucial role in regulating insulin secretion in pancreatic beta cells and are also involved in other physiological processes such as cardiac function and neuronal activity. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been used to study the role of KATP channels in these processes and to investigate the potential therapeutic applications of KATP channel modulators.
特性
製品名 |
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole |
|---|---|
分子式 |
C13H15ClN2O2S |
分子量 |
298.79 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-6-13(9(2)5-12(8)14)19(17,18)16-11(4)7-10(3)15-16/h5-7H,1-4H3 |
InChIキー |
NPEDDEUMXATFNX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=CC(=N2)C)C |
正規SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=CC(=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)

![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)







